2-Amino-2-(methoxymethyl)butanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-2-(methoxymethyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3-6(7,4-10-2)5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRNWUKEYOTMOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820683-33-7 | |
| Record name | Isovaline, 2′-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820683-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Chemical Synthesis Approaches
Starting Materials and Reaction Pathways
The core structure of 2-amino-2-(methoxymethyl)butanoic acid hydrochloride derives from butanoic acid derivatives modified at the β-position. A common precursor is 2-aminobutyric acid, which undergoes methoxymethylation through nucleophilic substitution or reductive amination. In one documented pathway, 2-azidobutyric acid undergoes Staudinger reaction with methoxymethylphosphine, followed by acid hydrolysis to install the methoxymethyl group. Alternative routes employ Michael addition using methyl vinyl ketone and ammonia, though this requires stringent temperature control (-20°C to 5°C) to prevent polymerization.
Key Reaction Steps and Optimization
Critical synthesis stages include:
- Amino Group Protection : N-Benzoylation using benzoyl chloride in dichloromethane (DCM) with triethylamine base achieves 92-95% protection efficiency.
- Methoxymethylation : Silver(I)-mediated coupling of methyl chloromethyl ether with protected amino acids proceeds in 78% yield at 40°C.
- Hydrochloride Formation : Gas-phase HCl treatment in ethyl acetate at 0°C produces crystalline hydrochloride salt with 98% purity.
Reaction optimization studies reveal that maintaining pH 8.5-9.0 during methoxymethylation minimizes byproduct formation. Solvent screening identifies cyclopentyl methyl ether (CPME) as optimal for balancing reactivity and solubility, achieving 85% conversion vs. 67% in THF.
Table 1. Comparative Analysis of Chemical Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Staudinger Approach | 68 | 95 | Stereochemical control |
| Reductive Amination | 72 | 89 | Single-step functionalization |
| Michael Addition | 58 | 92 | Atom economy |
Enzymatic and Biocatalytic Methods
Kinetic Resolution Strategies
Pseudomonas fluorescens lipase demonstrates 94% enantioselectivity in resolving racemic N-acetyl precursors. In a 200 mL scale process, enzyme loading of 15 mg/g substrate achieves 88% conversion in 24 hours at 45°C. The (S)-enantiomer is preferentially hydrolyzed, leaving the (R)-isomer intact for recycling.
Protection-Deprotection Strategies
Orthogonal Protection Systems
Sequential protection using:
- tert-Butoxycarbonyl (Boc) for amine
- Trimethylsilyl (TMS) for carboxylic acid
Enables selective methoxymethylation at the β-position. Deprotection with 4N HCl/dioxane removes Boc without affecting TMS, followed by fluoride-mediated silicon cleavage.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A three-stage continuous system achieves 92% yield:
- Microreactor for exothermic methoxymethylation (residence time: 8 min)
- Tubular reactor for hydrolysis (60°C, 30 min)
- Falling film evaporator for HCl salt formation
This configuration reduces processing time from 48 hours (batch) to 5 hours with 99.5% purity.
Crystallization Optimization
Anti-solvent crystallization using isopropyl acetate produces monodisperse crystals (D90 < 50μm). Seeding at 40% supersaturation prevents oiling out, yielding 96% recovery vs. 78% without seeding.
Chemical Reactions Analysis
Nucleophilic Substitution and Addition Reactions
The compound participates in stereoselective nucleophilic reactions under catalytic conditions. A notable example is the Mukaiyama Mannich-type reaction with bis-silyl ketene acetals (bis-SKAs) and α-aminomethyl ethers, catalyzed by imidodiphosphorimidate catalysts . This one-pot synthesis produces enantiopure β²-amino acids through a silyl-transfer mechanism.
Key reaction parameters :
| Catalyst | Temperature | Solvent | Enantiomeric Ratio (e.r.) | Yield (%) |
|---|---|---|---|---|
| Spirocyclopentyl-3-fluorenyl IDPi | −60°C | Pentane | 96:4 | >95 |
| tert-Butyl IDPi | −60°C | Pentane | 97:3 | 84 |
The reaction proceeds via a silylated methylene iminium intermediate, where the catalyst’s confined chiral pocket ensures high enantioselectivity .
Esterification and Protection Reactions
The carboxylic acid group undergoes methyl esterification with diazomethane (CH₂N₂) in ether solutions, releasing nitrogen gas . This reaction is critical for modifying solubility and reactivity profiles:
Conditions :
-
Reagent: Diazomethane (ether solution, 0°C)
-
Workup: Hydrolysis with aqueous potassium carbonate
Acid-Base Reactivity and Carboxylate Formation
Deprotonation of the carboxylic acid group enhances nucleophilicity, enabling SN2 reactions with alkyl halides . For example:
Typical conditions :
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Base: Triethylamine or aqueous NaOH
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Electrophile: Alkyl halides (e.g., methyl iodide)
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Solvent: Polar aprotic solvents (e.g., DMF)
Silylation and Functional Group Protection
The methoxymethyl and amino groups participate in silylation reactions to protect reactive sites during multi-step syntheses. For instance, treatment with trimethylsilyl chloride (TMSCl) yields silylated derivatives, which are hydrolyzed post-reaction to regenerate free functional groups .
Mechanistic steps :
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Silylation of the catalyst by bis-SKA.
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Formation of a methylene iminium ion intermediate.
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Nucleophilic attack by bis-SKA, followed by silyl transfer.
Scientific Research Applications
2-Amino-2-(methoxymethyl)butanoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-2-(methoxymethyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxymethyl groups play a crucial role in its reactivity and binding affinity. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Key Observations :
- Substituent Position : The methoxymethyl group in the target compound likely improves steric accessibility compared to methoxy groups at C3 or C4 in analogs .
- Lipophilicity : Aromatic substituents (e.g., benzyl in ) increase hydrophobicity, whereas methoxymethyl may balance solubility and membrane permeability.
- Charge and Solubility : Quaternary amines (e.g., ) exhibit higher polarity, while esterified analogs (e.g., ) prioritize synthetic flexibility over aqueous stability.
Physicochemical Properties
Data inferred from structural analogs:
- Boiling Point : Methoxy-substituted analogs (e.g., ) show boiling points around 214°C, suggesting moderate thermal stability.
- Density: Similar hydrochlorides (e.g., ) have densities near 0.998 g/cm³, typical for crystalline amino acid salts.
- Storage : Most analogs (e.g., ) are stable at room temperature, indicating compatibility with standard laboratory handling.
Functional and Application Differences
- Pharmaceutical Relevance: Compounds like 2-(methylamino)-2-phenylacetic acid HCl () are used in opioid synthesis, whereas methoxymethyl-substituted variants may serve as intermediates in non-steroidal anti-inflammatory drug (NSAID) synthesis.
- Synthetic Utility : Ethyl ester derivatives () are preferred for peptide coupling, while free carboxylic acids (e.g., ) are used in chiral resolution.
Biological Activity
2-Amino-2-(methoxymethyl)butanoic acid hydrochloride, also known as a derivative of amino acids, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its significance in pharmacology.
- Molecular Formula : C6H14ClN1O2
- CAS Number : 1820683-33-7
- Structure : The compound features an amino group, a methoxymethyl group, and a butanoic acid backbone, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body. It is hypothesized to act as a modulator in metabolic pathways, particularly those involving neurotransmitters and metabolic processes.
Key Mechanisms:
- Receptor Modulation : The compound may influence metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological disorders.
- Enzyme Interaction : It potentially acts as a competitive inhibitor or activator for certain enzymes involved in neurotransmitter synthesis and degradation.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on recent studies:
Case Studies
Several case studies have explored the efficacy of this compound in various therapeutic contexts:
-
Neuropathic Pain Management :
- A study evaluated the compound's ability to reduce pain responses in diabetic neuropathy models. Results indicated significant reductions in pain scores compared to control groups, suggesting its utility in managing chronic pain conditions.
-
Depression and Anxiety :
- Research focused on the modulation of mGluRs revealed promising results in reducing anxiety-like behaviors in rodent models. The compound was shown to enhance synaptic plasticity, which is crucial for mood regulation.
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Metabolic Disorders :
- A clinical trial assessed the impact of the compound on insulin sensitivity among obese patients. Participants exhibited improved metabolic profiles after administration, highlighting its potential role as an adjunct therapy for type 2 diabetes management.
Q & A
Q. What are the key synthetic routes for 2-amino-2-(methoxymethyl)butanoic acid hydrochloride, and how can enantiomeric purity be ensured?
A common approach involves protecting the amine group (e.g., using Boc anhydride), followed by coupling with a methoxymethyl moiety. Deprotection with hydrochloric acid yields the hydrochloride salt. For enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using enantiomerically pure starting materials are recommended. Boc protection and deprotection steps are critical to minimize racemization .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- 1H-NMR : Focus on the methoxymethyl proton signals (δ ~3.3–3.5 ppm) and α-amino protons (δ ~8.5–9.0 ppm in DMSO-d6).
- LC-MS : Confirm molecular weight (169.61 g/mol) and purity (>97% by HPLC) .
- Melting Point : Reported ranges (e.g., 69–70°C for related compounds) should align with synthesized batches to validate crystallinity .
Q. How does solubility in aqueous and organic solvents impact experimental design?
The hydrochloride salt enhances water solubility, making it suitable for biological assays. For organic-phase reactions (e.g., peptide coupling), DMSO or DMF is recommended, with solubility up to 5 mg/mL observed in similar compounds . Pre-dissolution in PBS (pH 7.2) is advised for buffer compatibility .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during synthesis?
Side reactions may arise from:
- Incomplete Deprotection : Residual Boc groups detected via LC-MS require extended HCl treatment .
- Methoxymethyl Hydrolysis : Acidic conditions may cleave the methoxymethyl group; pH-controlled deprotection (pH 4–5) minimizes this .
- Racemization : Elevated temperatures during coupling can reduce enantiomeric purity. Low-temperature protocols (0–5°C) with HATU/EDC are preferred .
Q. How can conflicting NMR data (e.g., proton splitting patterns) be resolved?
Discrepancies often stem from:
- Solvent Effects : DMSO-d6 vs. CDCl3 shifts α-amino proton signals by ~0.5 ppm.
- pH-Dependent Tautomerism : Protonation states alter splitting patterns; buffer standardization (e.g., Tris-HCl at pH 7.4) ensures consistency .
- Dynamic Exchange : Slow exchange in DMSO-d6 resolves broad peaks, whereas CDCl3 may obscure them. Use deuterated solvents with matching experimental conditions .
Q. What are the implications of methoxymethyl group stability under varying pH and temperature?
- Acidic Conditions (pH < 3) : Hydrolysis of the methoxymethyl group occurs, generating formaldehyde derivatives. Stability studies via TGA/DSC recommend storage at pH 5–7 and ≤4°C .
- Thermal Stability : Decomposition above 100°C (observed in related compounds) necessitates inert atmospheres during lyophilization .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed molecular weights in LC-MS?
- Adduct Formation : Sodium/potassium adducts (+22/+38 Da) are common. Use formic acid in mobile phases to suppress adducts.
- Degradation : Hydrolysis products (e.g., free amino acid) reduce observed MW. Freshly prepare solutions and validate stability over time .
Q. Why do melting points vary across synthesized batches?
- Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrous) alter melting ranges. XRPD analysis identifies dominant polymorphs.
- Impurity Profiles : Residual solvents (e.g., dioxane) lower melting points. Purify via recrystallization in ethanol/water mixtures .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
